Tert-butyl [4-(benzyloxy)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Tert-butyl [4-(benzyloxy)phenyl]acetate” is a chemical compound . It’s related to “tert-Butyl acetate”, which is a colorless flammable liquid with a camphor or blueberry-like smell . It’s also related to “4-tert-Butylphenylboronic acid”, which is a cross-coupling building block used in the synthesis of tetracycline derivatives .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of “tert-Butyl ( (1R)-1- (4- (benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate” involves the use of 4-benzyloxybenzaldehyde and tert-butyl carbamate . Another method involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The molecular structure of related compounds like “4-TERT-BUTYLPHENYL ACETATE” has a linear formula of C12H16O2 . Another related compound, “4-tert-Butylphenylacetic acid”, also has a molecular formula of C12H16O2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the hydrogenation of “4-tert-Butylphenol” gives "trans-4-tert-butylcyclohexanol" . Controlled condensation with formaldehyde gives calixarenes .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “4-TERT-BUTYLPHENYL ACETATE” include a colorless appearance, fruity odor, and a density of 0.8593 g/cm3 . Another related compound, “4-tert-Butylphenylacetic acid”, has a molecular weight of 192.254 Da .Safety And Hazards
Future Directions
The future directions for “Tert-butyl [4-(benzyloxy)phenyl]acetate” and related compounds could involve their use in the synthesis of novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . They could also be used as building blocks for the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .
properties
IUPAC Name |
tert-butyl 2-(4-phenylmethoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)22-18(20)13-15-9-11-17(12-10-15)21-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTBFUBVTLEHBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607571 |
Source
|
Record name | tert-Butyl [4-(benzyloxy)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [4-(benzyloxy)phenyl]acetate | |
CAS RN |
19712-89-1 |
Source
|
Record name | tert-Butyl [4-(benzyloxy)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.